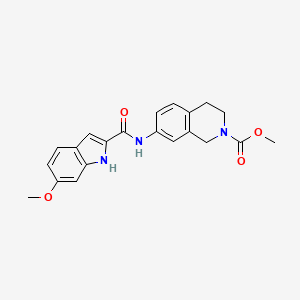

methyl 7-(6-methoxy-1H-indole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(6-methoxy-1H-indole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a 6-methoxyindole-2-carboxamide substituent at the 7-position and a methyl ester at the 2-position.

Properties

IUPAC Name |

methyl 7-[(6-methoxy-1H-indole-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-27-17-6-4-14-10-19(23-18(14)11-17)20(25)22-16-5-3-13-7-8-24(21(26)28-2)12-15(13)9-16/h3-6,9-11,23H,7-8,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGRSISIAXZLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(6-methoxy-1H-indole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and tetrahydroisoquinoline precursors. Common synthetic routes may involve:

Condensation Reactions: Combining indole derivatives with amines under acidic or basic conditions.

Esterification: Formation of the ester group through reactions with carboxylic acids or their derivatives.

Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or tetrahydroisoquinoline moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Palladium on carbon, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for condensation and esterification reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-(6-methoxy-1H-indole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents ()

Compounds such as methyl 7-propoxy-1-(3,4-dimethoxyphenylmethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (8c) and methyl 7-isopropoxy analogues (8d, 8e) share the tetrahydroisoquinoline core and methyl ester group but differ in their 7-position substituents (alkoxy vs. indole-amide). Key differences include:

- Synthesis Yields : The target compound’s amide group may require more complex coupling reactions (e.g., carbodiimide-mediated), leading to lower yields compared to alkoxy derivatives (20–27% for 8c–8e) .

- Bioactivity : The indole-amide group enables hydrogen bonding with biological targets, unlike alkoxy groups, which rely on hydrophobic interactions. This could enhance selectivity for enzymes or receptors with polar active sites.

Table 1: Comparison of Substituent Effects

| Compound | 7-Position Substituent | Key Functional Groups | Synthesis Yield | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | 6-Methoxyindole-2-amido | Amide, Methoxy, Methyl ester | Not reported | Enhanced receptor binding |

| 8c (Propoxy) | Propoxy | Ether, Methyl ester | 27% | Moderate hydrophobicity |

| 8d (Isopropoxy) | Isopropoxy | Ether, Methyl ester | 20% | Increased steric bulk |

Methoxy- and Benzyl-Substituted Analogues ()

Methyl (R)-6,7-dimethoxy-1-(2,3,4-trimethoxybenzyl)-3,4-dihydroisoquinoline-2-carboxylate features multiple methoxy groups and a trimethoxybenzyl group. Comparisons include:

- Lipophilicity : The target compound’s indole-amide group increases polarity (logP ~2.5 estimated) compared to the highly lipophilic trimethoxybenzyl analogue (logP ~3.8) .

- Stereochemistry : The analogue’s 93–97% enantiomeric excess highlights the importance of chirality in activity, suggesting that the target compound’s stereochemistry (if present) must be rigorously controlled .

Ester Group Variations ()

Ethyl and methyl esters (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d)) differ in pharmacokinetics:

- Solubility : Methyl esters are slightly more water-soluble, improving bioavailability in polar environments.

Tetrazole and Oxazole Derivatives ()

tert-Butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (12b) includes heterocyclic substituents:

- Synthetic Efficiency : Higher yields (67–76%) for oxazole derivatives suggest that electron-withdrawing groups (e.g., tetrazole) may stabilize intermediates .

- Metabolic Resistance : The tert-butyl ester in 12b resists hydrolysis, contrasting with the target compound’s methyl ester, which is prone to enzymatic cleavage.

Indole-2-Carboxylic Acid Derivatives ()

Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid replace the amide with a carboxylic acid:

Biological Activity

Methyl 7-(6-methoxy-1H-indole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Indole moiety : Known for its diverse biological activities.

- Tetrahydroisoquinoline skeleton : Associated with neuroprotective effects.

- Amide linkage : Often enhances the solubility and bioavailability of compounds.

The molecular formula is , with a molecular weight of 316.35 g/mol. The compound is typically synthesized through multi-step reactions involving indole derivatives and tetrahydroisoquinoline precursors.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines:

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds in this class have been studied for their ability to inhibit neurodegenerative processes. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. It appears to modulate cytokine production and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may influence pathways such as ERK/MAPK and PI3K/Akt which are crucial in cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis Methodologies : Various synthetic approaches have been documented to create methoxy-substituted indoles and tetrahydroisoquinolines, enhancing the yield and purity of the final products .

- Biological Evaluations : In vivo studies are needed to validate the efficacy observed in vitro. Current research is exploring the pharmacokinetics and biodistribution of these compounds in animal models.

Q & A

Q. What are the established synthetic routes for preparing methyl 7-(6-methoxy-1H-indole-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and what key intermediates are involved?

The compound can be synthesized via amide coupling between 6-methoxyindole-2-carboxylic acid derivatives and 1,2,3,4-tetrahydroisoquinoline precursors. For example, analogous methods involve refluxing 3-formyl-indole-2-carboxylate derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst . Critical intermediates include 3-formyl-1H-indole-2-carboxylate (to form the indole scaffold) and functionalized tetrahydroisoquinoline cores (e.g., methyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- Multinuclear NMR (¹H, ¹³C) : Compare chemical shifts with analogous indole-tetrahydroisoquinoline hybrids (e.g., δ 3.89 ppm for methoxy groups in similar structures ).

- Elemental Analysis : Validate empirical formulas (e.g., deviations >0.3% indicate impurities ).

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected shifts in ¹H NMR) for this compound?

Discrepancies in NMR data may arise from tautomerism (e.g., indole NH proton exchange) or conformational flexibility in the tetrahydroisoquinoline ring. To address this:

Q. How can reaction conditions be optimized to minimize side products during amide bond formation?

Side reactions (e.g., over-acylation or hydrolysis) are common in indole-amide syntheses. Key optimizations include:

- Catalyst Selection : Sodium acetate in acetic acid reduces side reactions compared to stronger acids .

- Reaction Time Control : Limit reflux to 4–6 hours to avoid decomposition (observed in related indole-acyl chloride syntheses ).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in recrystallization protocols .

Q. What computational methods support the analysis of this compound’s bioactive conformation?

- Docking Studies : Use the tetrahydroisoquinoline scaffold’s rigidity to model interactions with biological targets (e.g., alkaloid-binding enzymes ).

- MD Simulations : Assess stability of the methoxyindole moiety in aqueous vs. lipid environments (critical for bioavailability predictions).

- DFT Calculations : Predict electronic properties of the amide bond to explain reactivity or spectroscopic behavior .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for intermediates like indole-6-carboxylic acid?

notes indole-6-carboxylic acid melts at 256–259°C, but variations may arise from polymorphic forms or hydration. To validate:

- Perform DSC (Differential Scanning Calorimetry) to confirm phase transitions.

- Compare with literature values from peer-reviewed syntheses (e.g., Biopolymers and Cell ).

Q. Why do yields vary significantly in analogous indole-tetrahydroisoquinoline syntheses?

Yield inconsistencies (e.g., 50–70% in vs. 30–50% in ) stem from:

- Substituent Effects : Electron-donating groups (e.g., methoxy) slow acylation kinetics.

- Purification Challenges : Column chromatography efficiency varies with solvent systems (e.g., DMF/acetic acid recrystallization improves purity ).

Biological Relevance

Q. What precedents exist for the biological activity of structurally related indole-tetrahydroisoquinoline hybrids?

Alkaloids with 2-indolyl-quaternary centers (e.g., hapalindoles) exhibit antimicrobial and anticancer activity via membrane disruption or kinase inhibition . For this compound:

- Screen against bacterial efflux pumps (methoxy groups enhance lipophilicity ).

- Test CYP450 inhibition due to the tetrahydroisoquinoline moiety’s metabolic stability .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound?

- Core Modifications : Replace methoxy with halogens to assess electronic effects.

- Amide Isosteres : Substitute the amide bond with sulfonamides or ureas to probe hydrogen-bonding requirements.

- Stereochemical Analysis : Synthesize enantiomers to evaluate chiral center contributions (see for stereochemical data ).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.